2,3-Dihydroxy-4-methoxybenzaldehyde
Overview
Description
2,3-Dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its potential biological activities, including anti-inflammatory and anti-fungal properties .
Mechanism of Action
Mode of Action
It is known to exhibit anti-fungal and anti-inflammatory activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s anti-fungal and anti-inflammatory properties suggest that it may interact with pathways related to these biological processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Dihydroxy-4-methoxybenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
This compound has been reported to exhibit anti-fungal and anti-inflammatory activities . It also has a protective effect on intestinal epithelial cells
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a key intermediate in the synthesis of a number of biologically relevant molecules .
Cellular Effects
It has been suggested that this compound may have anti-fungal and anti-inflammatory activity, and may have a protective effect on intestinal epithelial cells .
Molecular Mechanism
It is known that this compound can participate in free radical reactions
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized from an acyclic, non-aromatic precursor in 9 steps .
Metabolic Pathways
It is known that this compound can be used as a key intermediate in the synthesis of a number of biologically relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dihydroxy-4-methoxybenzaldehyde involves the reaction of a phenol derivative with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed, as determined by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,3-Dihydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the preparation of Schiff base ligands.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a structurally similar compound with a hydroxyl group at the para position relative to the aldehyde group.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): This compound has two hydroxyl groups at the meta positions relative to the aldehyde group.
Uniqueness: 2,3-Dihydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activities. Its combination of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2,3-dihydroxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYLUUHIAKDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468513 | |
Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4055-69-0 | |
Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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